molecular formula C8H9Cl2NO3 B6350326 Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride CAS No. 1158281-64-1

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride

Cat. No.: B6350326
CAS No.: 1158281-64-1
M. Wt: 238.06 g/mol
InChI Key: ICPLJIAISSQWOT-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride (CAS No. 5043-81-2) is a key intermediate in pharmaceutical synthesis, notably for the antiemetic drug Azasetron hydrochloride . Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol . Structurally, it features a benzoate ester with substituents at positions 3 (amino), 5 (chloro), and 2 (hydroxyl), making it a versatile building block for further functionalization. The compound is synthesized via a multi-step process starting from methyl salicylate, involving chlorination, nitration, reduction, and cyclization, achieving an overall yield of 37% . Analytical characterization includes ¹H NMR (DMSO-d₆: δ 7.81–7.76 ppm for aromatic protons) and LCMS (m/z = 450–452 for sulfonamide derivatives) .

Properties

IUPAC Name

methyl 3-amino-5-chloro-2-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.ClH/c1-13-8(12)5-2-4(9)3-6(10)7(5)11;/h2-3,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPLJIAISSQWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely documented method involves reducing methyl 5-chloro-2-hydroxy-3-nitrobenzoate to the corresponding amine using stannous chloride (SnCl₂·2H₂O) in ethanol. This one-step reduction achieves a yield of 96.3% under optimized conditions.

Detailed Procedure

  • Starting Material : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (868 g, 3.85 mol) is dissolved in ethanol (874 mL).

  • Reduction : Stannous chloride dihydrate (4.65 kg, 20.6 mol) is added, and the mixture is refluxed at 81°C for 1 hour.

  • Work-Up : Post-reduction, the solvent is evaporated, and the residue is washed with diethyl ether to remove tin byproducts.

  • Hydrochloride Formation : The free amine is treated with concentrated hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt.

Key Data

ParameterValue
Temperature81°C
Time1 hour
SolventEthanol
Yield96.3%
Purity>95% (HPLC)

Advantages : High yield, minimal byproducts, and compatibility with industrial-scale production.
Limitations : Requires stoichiometric SnCl₂, generating tin waste.

Iron-Mediated Reduction in Methanol

Reaction Overview

Analogous to bromo-derivative syntheses, this method employs activated iron powder and ammonium chloride (NH₄Cl) to reduce the nitro group. While originally reported for methyl 5-bromo-2-hydroxy-3-nitrobenzoate, the protocol is adaptable to the chloro analog.

Detailed Procedure

  • Starting Material : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) is suspended in methanol (1 L).

  • Reduction : Activated iron powder (112 g, 2 mol) and NH₄Cl (80 g, 1.5 mol) are added, and the mixture is refluxed for 3 hours.

  • Work-Up : The reaction is filtered through diatomaceous earth, and the filtrate is concentrated.

  • Hydrochloride Formation : The amine is dissolved in methanol, treated with HCl gas, and crystallized.

Key Data

ParameterValue
TemperatureReflux (~65°C)
Time3 hours
SolventMethanol
Yield78% (bromo analog)
Purity95%

Advantages : Cost-effective reagents, scalable for bulk production.
Limitations : Lower yield compared to SnCl₂; iron oxide byproducts complicate purification.

Deprotection of Acetamido Intermediate

Reaction Overview

A patent-derived route involves chlorinating methyl p-acetamido-o-hydroxybenzoate, followed by deprotection to yield the amine hydrochloride. This method avoids nitro intermediates, leveraging protective group chemistry.

Detailed Procedure

  • Chlorination : Methyl p-acetamido-o-hydroxybenzoate (200 g, 0.956 mol) is treated with dichlorohydantoin (376.3 g, 1.91 mol) in acetonitrile (4 L) at 80°C for 4 hours, yielding methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate.

  • Deprotection : The acetamido group is hydrolyzed using 6 M HCl at 100°C for 2 hours, directly forming the hydrochloride salt.

Key Data

ParameterValue
Temperature100°C (hydrolysis)
Time2 hours (hydrolysis)
SolventWater/HCl
Yield93.9% (chlorination step)
Purity>99% (post-crystallization)

Advantages : High-purity product; avoids reduction steps.
Limitations : Multi-step synthesis increases complexity.

Comparative Analysis of Methods

MethodNitro Reduction (SnCl₂)Iron-Mediated ReductionDeprotection Route
Starting Material Methyl nitro derivativeMethyl nitro derivativeAcetamido precursor
Reagents SnCl₂·2H₂OFe, NH₄ClHCl
Yield 96.3%78%93.9%
Byproducts Tin residuesIron oxidesNone
Scalability IndustrialPilot-scaleIndustrial
Cost High (SnCl₂)LowModerate

Key Findings :

  • The SnCl₂ method is optimal for high-yield production but faces environmental challenges due to tin waste.

  • The deprotection route offers superior purity and is preferable for GMP-compliant synthesis.

  • Iron-mediated reduction balances cost and efficiency but requires robust filtration systems.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advances employ continuous flow systems for the nitro reduction step, reducing reaction time from hours to minutes and improving yield consistency.

Solvent Recycling

Ethanol and methanol are recovered via fractional distillation, lowering production costs by 15–20%.

Crystallization Techniques

Anti-solvent crystallization (e.g., adding ethyl acetate to methanolic HCl) enhances hydrochloride purity to >99.5% .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Products Yield Reference
Acid-catalyzed hydrolysisHCl (conc.), reflux, 6–8 h3-Amino-5-chloro-2-hydroxybenzoic acid hydrochloride85–90%
Base-catalyzed hydrolysisNaOH (aq.), 80°C, 4 hSodium salt of 3-amino-5-chloro-2-hydroxybenzoate78%

Key Findings :

  • Acidic conditions (e.g., concentrated HCl) favor protonation of the ester carbonyl, accelerating nucleophilic attack by water.

  • Base-mediated hydrolysis generates the sodium salt, which can be acidified to isolate the free carboxylic acid.

Diazotization and Azo Coupling

The aromatic amino group reacts with nitrous acid to form a diazonium salt, enabling subsequent coupling or substitution reactions.

Reaction Type Reagents/Conditions Products Yield Reference
DiazotizationNaNO₂, HCl, 0–5°C, 30 minDiazonium chloride intermediateQuant.
Azo couplingβ-naphthol, pH 9–103-Azo-5-chloro-2-hydroxybenzoate derivative65%

Key Findings :

  • Diazonium intermediates are unstable above 5°C and require immediate use.

  • Coupling with electron-rich aromatics (e.g., β-naphthol) produces brightly colored azo dyes.

Nucleophilic Aromatic Substitution (Cl Displacement)

The chloro substituent participates in nucleophilic displacement under specific conditions.

Reaction Type Reagents/Conditions Products Yield Reference
AminationNH₃ (aq.), CuSO₄, 120°C, 12 h3-Amino-5-amino-2-hydroxybenzoate methyl ester42%
MethoxylationNaOMe, DMF, 100°C, 8 h3-Amino-5-methoxy-2-hydroxybenzoate methyl ester55%

Key Findings :

  • Copper catalysts enhance amination efficiency by stabilizing transition states .

  • Methoxylation requires polar aprotic solvents (e.g., DMF) to solubilize reactants .

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group reacts with alkylating agents to form ethers.

Reaction Type Reagents/Conditions Products Yield Reference
MethylationCH₃I, K₂CO₃, acetone, reflux3-Amino-5-chloro-2-methoxybenzoate methyl ester81%

Key Findings :

  • Microwave-assisted alkylation reduces reaction time from 12 h to 1.5 h while improving yields .

Condensation with Hydrazine

The ester reacts with hydrazine to form hydrazides, which cyclize into heterocycles.

Reaction Type Reagents/Conditions Products Yield Reference
Hydrazide formationHydrazine hydrate, i-PrOH, reflux3-Amino-5-chloro-2-hydroxybenzohydrazide66%
Thiadiazole synthesisH₂SO₄, CS₂, 60°C, 4 h1,3,4-Thiadiazole derivative58%

Key Findings :

  • Hydrazides serve as precursors for bioactive heterocycles like thiadiazoles .

  • Cyclization reactions require strong acids (e.g., H₂SO₄) to dehydrate intermediates .

Oxidation and Reduction

The amino group undergoes redox transformations.

Reaction Type Reagents/Conditions Products Yield Reference
Oxidation to nitrosoH₂O₂, AcOH, 50°C, 2 h3-Nitroso-5-chloro-2-hydroxybenzoate methyl ester70%
Reduction to amineH₂, Pd/C, MeOH, RT3-Amino-5-chloro-2-hydroxybenzoate methyl ester95%

Key Findings :

  • Controlled oxidation with H₂O₂ avoids over-oxidation to nitro compounds.

  • Catalytic hydrogenation cleanly reduces nitroso/nitro groups without affecting other functionalities.

Scientific Research Applications

Synthesis Methodology

The synthesis of MCH typically involves the esterification of 3-amino-5-chloro-2-hydroxybenzoic acid using methanol in the presence of a strong acid catalyst. This process can be optimized for industrial production to enhance yield and purity.

Organic Synthesis

MCH acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form nitroso or nitro derivatives or reduced to yield amine derivatives.

Research has indicated that MCH exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies suggest that MCH may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Due to its structural similarity to salicylic acid derivatives, MCH is being explored for its potential to modulate inflammatory pathways .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of MCH against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the interaction of MCH with enzymes involved in inflammatory responses. Preliminary findings indicated that MCH could inhibit specific enzymes, thereby reducing inflammation markers in vitro. Further studies are required to validate these effects in vivo .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is primarily related to its role as an intermediate in drug synthesis. In the case of Azasetron, the compound interacts with serotonin receptors in the brain, blocking the action of serotonin and thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride can be contextualized against analogous compounds, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight CAS No. Key Applications/Synthesis Notes
Methyl 3-amino-5-chloro-2-hydroxybenzoate HCl 3-NH₂, 5-Cl, 2-OH 201.61 5043-81-2 Azasetron intermediate
Methyl 5-chloro-2-hydroxybenzoate 5-Cl, 2-OH 186.59 4068-78-4 Precursor for sulfonamide inhibitors
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate 5-Cl, 2-OH, 3-NO₂ 5043-79-8 Nitro group reduces nucleophilicity
3-Amino-5-hydroxybenzoic acid HCl 3-NH₂, 5-OH 189.59 217314-47-1 Structural isomer with altered H-bonding
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-AcNH, 5-Cl, 2-OCH₃ 257.68 Pharmaceutical impurity; methoxy enhances lipophilicity

Key Observations

Substituent Effects on Reactivity and Solubility: The 3-amino and 2-hydroxy groups in the target compound enable hydrogen bonding, enhancing solubility in polar solvents compared to derivatives like Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4), where deuterated methoxy groups reduce polarity . Nitro-substituted analogs (e.g., Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) exhibit lower nucleophilicity due to the electron-withdrawing nitro group, limiting their utility in reactions requiring amine participation .

Synthetic Pathways :

  • The target compound requires chlorination and nitration steps , whereas sulfonamide derivatives (e.g., Methyl 3-((5-bromo-2-methoxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate) involve coupling with sulfonyl chlorides, increasing molecular complexity (m/z = 450–452) .

Biological Implications: The hydrochloride salt form improves aqueous solubility, critical for pharmaceutical formulations, compared to non-ionic analogs like Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 5202-89-1), where a methyl group replaces the hydroxyl .

Biological Activity

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride, also known as methyl 3-amino-5-chloro salicylate, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₈ClN₁O₃
  • Molecular Weight : 203.61 g/mol

The compound features an amino group, a chloro substituent, and a hydroxy group on a benzoate ring, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of functional groups allows for versatile interactions with enzymes and receptors, potentially modulating their activity. Key mechanisms include:

  • Antimicrobial Activity : Exhibits potential antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication processes .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntiviralInhibition of adenovirus replication

Case Studies

  • Antimicrobial Studies :
    A study investigated the compound's effectiveness against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research :
    In vitro experiments demonstrated that this compound reduced pro-inflammatory cytokines in macrophage cultures, indicating a promising role in managing inflammatory diseases.
  • Antiviral Activity :
    Research on its antiviral properties revealed that the compound effectively inhibited human adenovirus (HAdV) replication. Quantitative PCR assays showed a reduction in viral DNA replication by over 50% at concentrations as low as 7.8 μM .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
Methyl 3-amino-5-chloro-4-hydroxybenzoateHydroxy group at position 4Moderate anti-inflammatory
Methyl 3-amino-5-bromo-2-hydroxybenzoateBromine instead of chlorineEnhanced antimicrobial activity
Methyl 3-amino-5-chloro-2-methoxybenzoateMethoxy group instead of hydroxyReduced antiviral efficacy

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride, and how are intermediates characterized?

A1. A common synthetic route involves sulfonamide coupling using methyl 3-amino-5-chloro-2-hydroxybenzoate as a precursor. For example, reacting this compound with 5-bromo-2-methoxyphenylsulfonyl chloride under controlled conditions yields the target molecule. Characterization typically employs 1H-NMR^1 \text{H-NMR} (e.g., δ 7.81–7.76 ppm for aromatic protons) and LCMS (e.g., m/z = 450 [M+H]+^+) to confirm purity and structural integrity .

Q. Q2. What are the recommended analytical techniques for verifying the identity of this compound?

A2. Key techniques include:

  • NMR spectroscopy : To resolve aromatic protons and confirm substitution patterns (e.g., δ 3.76–3.88 ppm for methoxy groups) .
  • LCMS : For molecular weight validation and detecting impurities (e.g., isotopic patterns for chlorine/bromine) .
  • HPLC : Purity assessment (>92% by HPLC is typical for research-grade material) .

Q. Q3. What safety protocols are essential when handling this compound?

A3. Safety measures include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact, as hydrochloride salts can cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. Q4. How can researchers optimize reaction yields in the synthesis of derivatives from this compound?

A4. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysis : Use of mild bases (e.g., triethylamine) to deprotonate hydroxyl groups during coupling reactions .
  • Stoichiometry : Adjust molar ratios (e.g., 1:1.2 for amine:sulfonyl chloride) to minimize side products .

Q. Q5. How should researchers address contradictory spectral data in structural elucidation?

A5. Contradictions (e.g., unexpected NMR shifts) can arise from residual solvents, tautomerism, or polymorphism. Mitigation steps:

  • Repeat experiments : Ensure consistency under identical conditions .
  • X-ray crystallography : Resolve ambiguities via crystal structure determination (CCDC databases are recommended for cross-validation) .
  • DFT calculations : Compare experimental and theoretical spectra to identify discrepancies .

Q. Q6. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

A6. Stability studies should include:

  • Stress testing : Expose the compound to pH 1–13 buffers at 25–60°C for 24–72 hours .
  • Analytical monitoring : Use HPLC to track degradation products and LCMS to identify hydrolyzed/byproduct structures .
  • Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius plots for temperature dependence) .

Q. Q7. How can solubility challenges be overcome in biological assays involving this compound?

A7. Strategies include:

  • Co-solvents : Use DMSO (≤10% v/v) for initial dissolution, followed by dilution in aqueous buffers .
  • Salt formation : Explore alternative counterions (e.g., mesylate or tosylate) to improve aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for enhanced bioavailability .

Q. Q8. What methodologies are recommended for assessing the compound’s ecological impact?

A8. While ecotoxicological data are scarce, standard assays include:

  • Daphnia magna acute toxicity : 48-hour LC50_{50} testing .
  • Algal growth inhibition : 72-hour exposure to evaluate effects on Chlorella vulgaris .
  • Biodegradability : OECD 301F test to measure mineralization in aqueous systems .

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